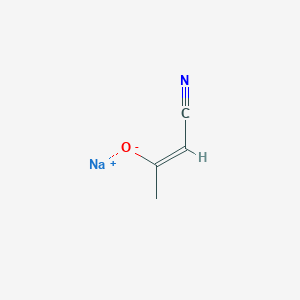
Sodium 1-cyanoprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-1-cyanoprop-1-en-2-olate is an organic compound with the molecular formula C4H4NNaO It is a sodium salt derived from the enolate form of 1-cyanoprop-1-en-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-cyanoprop-1-en-2-olate typically involves the deprotonation of 1-cyanoprop-1-en-2-one using a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of Sodium (Z)-1-cyanoprop-1-en-2-olate can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Sodium (Z)-1-cyanoprop-1-en-2-olate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The enolate ion can act as a nucleophile, attacking electrophilic centers in carbonyl compounds to form β-hydroxy nitriles.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form substituted nitriles.
Condensation Reactions: The compound can undergo aldol condensation with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones, typically in the presence of a catalytic amount of acid or base.
Substitution Reactions: Alkyl halides or tosylates, often in the presence of a polar aprotic solvent.
Condensation Reactions: Aldehydes or ketones, usually under basic conditions.
Major Products Formed:
Nucleophilic Addition: β-hydroxy nitriles.
Substitution Reactions: Substituted nitriles.
Condensation Reactions: α,β-unsaturated carbonyl compounds.
Scientific Research Applications
Sodium (Z)-1-cyanoprop-1-en-2-olate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Sodium (Z)-1-cyanoprop-1-en-2-olate exerts its effects involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Sodium (E)-1-cyanoprop-1-en-2-olate: An isomer with a different geometric configuration.
Sodium 2-cyano-3-oxobut-2-enoate: A related compound with an additional carbonyl group.
Sodium 3-cyano-2-oxopropanoate: Another related compound with a different substitution pattern.
Uniqueness: Sodium (Z)-1-cyanoprop-1-en-2-olate is unique due to its specific geometric configuration, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound in organic synthesis and materials science, offering distinct advantages over its similar counterparts.
Properties
Molecular Formula |
C4H4NNaO |
|---|---|
Molecular Weight |
105.07 g/mol |
IUPAC Name |
sodium;(Z)-1-cyanoprop-1-en-2-olate |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2-; |
InChI Key |
UTTZGNRERNUKCK-MKHFZPSSSA-M |
Isomeric SMILES |
C/C(=C/C#N)/[O-].[Na+] |
Canonical SMILES |
CC(=CC#N)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















